Home > Products > Screening Compounds P100550 > Methotrexate dihydrate
Methotrexate dihydrate -

Methotrexate dihydrate

Catalog Number: EVT-7948929
CAS Number:
Molecular Formula: C20H26N8O7
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methotrexate dihydrate is a derivative of the well-known chemotherapeutic agent methotrexate, primarily utilized in the treatment of various cancers and autoimmune diseases. Methotrexate functions as an antimetabolite and antifolate drug, inhibiting the metabolism of folic acid, which is crucial for DNA synthesis and cell division. Methotrexate dihydrate is characterized by its dihydrate form, which includes two molecules of water in its crystalline structure.

Source

Methotrexate was originally developed in the 1940s as a treatment for leukemia. It has since been adapted for various medical uses, including rheumatoid arthritis and psoriasis. The dihydrate form is often utilized in pharmaceutical formulations to enhance solubility and stability.

Classification

Methotrexate dihydrate belongs to the class of drugs known as antimetabolites. It is classified under the chemical category of folate antagonists, specifically targeting dihydrofolate reductase, an enzyme critical for nucleotide synthesis.

Synthesis Analysis

Methods

The synthesis of methotrexate dihydrate can be achieved through several methods, with variations depending on the desired purity and yield. A notable method involves the reaction of pteridine derivatives with para-aminobenzoic acid and glutamic acid in the presence of specific catalysts.

  1. Dibromopropionaldehyde Process: This traditional method involves multiple steps, including oxidation processes that can lead to lower yields if not carefully controlled .
  2. Improved Synthesis Method: Recent advancements have introduced simpler methodologies that bypass sensitive oxidation steps, allowing for higher purity yields (over 98%) through direct reaction and crystallization techniques .

Technical Details

The improved synthesis typically involves:

  • The use of concentrated ammonium hydroxide to solubilize methotrexate.
  • Filtration followed by pH adjustments using hydrochloric acid to precipitate zinc methotrexate.
  • Further purification through recrystallization processes involving sodium hydroxide and acetone .
Molecular Structure Analysis

Structure

Methotrexate dihydrate has a complex molecular structure characterized by a pteridine ring system, an amino group, and a carboxylic acid group. The molecular formula can be represented as C20H22N8O52H2OC_{20}H_{22}N_{8}O_{5}\cdot 2H_{2}O.

Data

  • Molecular Weight: Approximately 454.5 g/mol (excluding water).
  • Crystallography: The dihydrate form exhibits specific crystalline properties that influence its solubility and bioavailability.
Chemical Reactions Analysis

Reactions

Methotrexate undergoes several key reactions in biological systems:

  • Inhibition of Dihydrofolate Reductase: This is the primary mechanism through which methotrexate exerts its therapeutic effects.
  • Polymer Conjugation: Methotrexate can be conjugated with various polymers to enhance drug delivery systems, improving efficacy against cancer cells .

Technical Details

The conjugation reactions often involve:

  • Formation of amide bonds through coupling reactions with primary amines.
  • Evaluation of cytotoxicity against human cell lines to assess effectiveness .
Mechanism of Action

Process

Methotrexate acts primarily by inhibiting the enzyme dihydrofolate reductase, which is crucial for converting dihydrofolate into tetrahydrofolate. This inhibition leads to a depletion of tetrahydrofolate levels, thereby interfering with DNA synthesis and ultimately inhibiting cell proliferation.

Data

  • IC50 Values: The inhibitory concentration values for methotrexate against various cancer cell lines typically range from nanomolar to micromolar concentrations, indicating potent activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline powder.
  • Melting Point: The melting point of methotrexate dihydrate is approximately 160–165 °C.

Chemical Properties

  • Solubility: Highly soluble in water due to its dihydrate form.
  • Stability: Methotrexate dihydrate is relatively stable under normal storage conditions but should be protected from light and moisture.

Relevant Data or Analyses

Thermal analysis indicates that methotrexate dihydrate loses its water molecules at elevated temperatures, which can affect its stability and bioavailability during storage .

Applications

Scientific Uses

Methotrexate dihydrate is widely used in:

  • Oncology: Treatment of various cancers including leukemia, lymphoma, and breast cancer.
  • Rheumatology: Management of rheumatoid arthritis and psoriasis.
  • Research: As a model compound in studies investigating drug delivery systems and polymer conjugates aimed at enhancing therapeutic efficacy against tumors .
Molecular Pharmacology and Biochemical Interactions

Inhibition of Dihydrofolate Reductase: Mechanisms and Structural Insights

Methotrexate dihydrate (MTX) functions as a high-affinity competitive inhibitor of dihydrofolate reductase (DHFR), binding at the enzyme's dihydrofolate (DHF) pocket with ~1000-fold greater affinity than its natural substrate. Structural analyses reveal that MTX binds to human DHFR through a network of hydrogen bonds and hydrophobic interactions: the pteridine ring forms hydrogen bonds with Ile7, Asp21, and Glu30, while the glutamate moiety interacts with Arg70 and Tyr121 [5] [7]. This binding induces conformational changes that stabilize a closed-enzyme state, preventing NADPH cofactor access and substrate turnover. The dissociation constant (K~i~) for MTX-DHFR is 1.2 nM, compared to 0.48 µM for folate [7], explaining its potent enzymatic blockade.

Table 1: Binding Kinetics of Methotrexate Dihydrate with DHFR

ParameterValueComparison to DHF
K~i~ (dissociation constant)1.2 nM1000-fold lower
IC~50~ (enzymatic inhibition)8.3 nM580-fold lower
Binding affinity (ΔG)-12.1 kcal/mol3.2 kcal/mol more favorable

Data derived from enzyme kinetics and crystallographic studies [5] [7]

MTX's inhibitory potency is further enhanced by its dihydrate form, which improves solubility and cellular uptake. X-ray crystallography (2.8Å resolution) demonstrates that water molecules in the dihydrate structure mediate additional hydrogen bonds with DHFR's Thr56 and Leu67 residues, reducing dissociation rates [7].

Modulation of Folate-Dependent Enzymatic Pathways in Cellular Metabolism

Beyond DHFR inhibition, MTX disrupts multiple folate-dependent enzymes through direct and indirect mechanisms. Intracellular MTX polyglutamates (MTX-PG~n~) inhibit:

  • Thymidylate synthase (TYMS): MTX-PG~5~ binds the folate cofactor site (K~i~ = 13 µM), blocking dTMP synthesis [1]
  • Aminoimidazole carboxamide ribonucleotide transformylase (AICART): Inhibition (K~i~ = 96 µM for MTX-PG~3~) causes AICAR accumulation, stimulating adenosine release [1] [9]
  • Dihydrofolate polyglutamylation: MTX depletes tetrahydrofolate (THF) pools required for purine biosynthesis [4]

Table 2: Enzyme Targets of Methotrexate Polyglutamates

EnzymeInhibited by MTX-PG FormK~i~ (µM)Metabolic Consequence
DHFRPG~1~-PG~3~0.0012THF pool depletion
TYMSPG~3~-PG~5~13Impaired dTMP synthesis
AICARTPG~2~-PG~4~96AICAR accumulation
FGAR amidotransferasePG~3~-PG~5~44De novo purine inhibition

Kinetic parameters from enzymatic assays [1] [4] [9]

This multi-enzyme targeting induces a "folate crisis": dTTP and purine nucleotide pools decline by 80–90% within 24 hours in leukemic cells, arresting DNA/RNA synthesis and triggering S-phase cell death [1] [4].

Polyglutamation Dynamics and Intracellular Retention Mechanisms

MTX undergoes γ-glutamylation by folylpolyglutamate synthetase (FPGS), sequentially adding 1–6 glutamate residues. This conversion profoundly alters its pharmacokinetics:

  • Retention enhancement: MTX-PG~4~-PG~6~ exhibit negligible efflux (<5% clearance/day) due to loss of affinity for efflux transporters [1] [6]
  • Enzyme affinity amplification: MTX-PG~5~ inhibits TYMS 100-fold more potently than non-polyglutamated MTX [1]

FPGS activity governs MTX's intracellular persistence. Genetic variants in FPGS (e.g., rs35789560; p.R466C) reduce long-chain polyglutamate synthesis by 40–60% (p = 5.6 × 10^−9^), diminishing antileukemic effects and increasing relapse risk [8]. Conversely, glutamic acid supplementation (20 mM) elevates MTX-PG~5~ by 2.8-fold in CCRF-SB leukemic cells, enhancing cytotoxicity [10].

Table 3: Polyglutamate Distribution and Cellular Retention

MTX FormRelative Intracellular ConcentrationHalf-life (hr)FPGS Dependence
PG~1~1× (reference)3.2Low
PG~2~4.7×8.9Moderate
PG~3~9.2×26.4High
PG~4~-PG~5~18.5×>72Very high

Data from leukocyte pharmacokinetic studies [1] [8] [10]

Polyglutamation exhibits tissue-specific patterns: rheumatoid synovial cells accumulate primarily PG~3~-PG~5~, while hepatocytes generate predominantly PG~5~-PG~6~ [5]. This differential metabolism contributes to MTX's tissue-selective effects.

Adenosine-Mediated Immunomodulatory Pathways in Autoimmune Disorders

At low doses (5–25 mg/week), MTX exerts anti-inflammatory effects via adenosine release. The mechanism involves:

  • AICART inhibition → AICAR accumulation → adenosine deaminase suppression
  • Increased intracellular ATP → ecto-5'-nucleotidase-mediated ATP hydrolysis
  • Extracellular adenosine elevation (3–10-fold in synovial fluid) [2] [5]

Adenosine activates four G-protein-coupled receptors (A~1~, A~2A~, A~2B~, A~3~), with A~2A~ mediating most anti-inflammatory effects:

  • Neutrophils: A~2A~ activation reduces CD11b expression and superoxide production
  • Macrophages: Suppresses TNF-α, IL-6, and IL-8 synthesis via cAMP-PKA signaling
  • T cells: Inhibits TCR-triggered proliferation and Th1 differentiation [2] [5] [9]

Table 4: Adenosine Receptor-Mediated Immunomodulation

ReceptorCell TypeSignaling PathwayBiological Effect
A~2A~NeutrophilscAMP-PKA↓ Adhesion, ↓ ROS
A~2A~MacrophagescAMP-PKA/NF-κB↓ TNF-α, ↑ IL-10
A~3~Dendritic cellsPLC/PKC↓ MHC-II expression
A~1~T cellsMAPK inhibition↓ Proliferation

Mechanistic data from in vitro and animal models [2] [5] [9]

Adenosine also activates AMP-activated protein kinase (AMPK), inhibiting mTOR and reducing T cell metabolic reprogramming. This energy-deprivation response contributes to MTX's efficacy in autoimmune disorders like rheumatoid arthritis [9].

Properties

Product Name

Methotrexate dihydrate

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate

Molecular Formula

C20H26N8O7

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2/t13-;;/m0../s1

InChI Key

TXQDMGIRZSHAQM-GXKRWWSZSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.